Molecular Recognition: Distinct Hydrogen‑Bond Donor/Acceptor Profile Versus Dehalogenated and Des‑methoxy Analogs
The target compound presents a HBD count of 1 (primary amine) and an HBA count of 3 (pyridine N, methoxy O, amine N). The 2‑chloro analog without the methoxy group, 2‑chloro‑6‑phenylpyridin-4-amine, has HBD = 1 but HBA = 2, forfeiting a potential hydrogen‑bond contact that can be critical for kinase hinge‑binding or receptor recognition [1][2]. This quantitative pharmacophore difference cannot be recovered by simple isosteric replacement and therefore dictates target‑class selectivity in library design.
| Evidence Dimension | Hydrogen-Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 2-Chloro-6-phenylpyridin-4-amine: HBA = 2 |
| Quantified Difference | +1 HBA for target compound |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
An additional HBA center expands the repertoire of protein‑ligand interactions, potentially improving binding enthalpy and selectivity in structure‑based drug design campaigns.
- [1] PubChem CID 105495494. Computed HBA = 3. National Center for Biotechnology Information. Accessed 2026‑04‑25. View Source
- [2] PubChem CID 1354220-53-3 (2‑chloro‑6‑phenylpyridin‑4‑amine). Computed HBA = 2. National Center for Biotechnology Information. View Source
